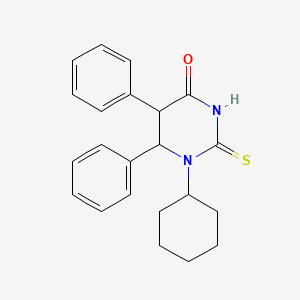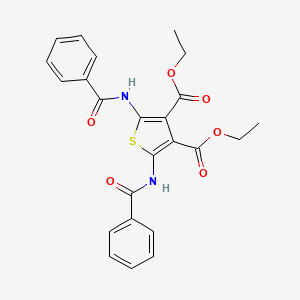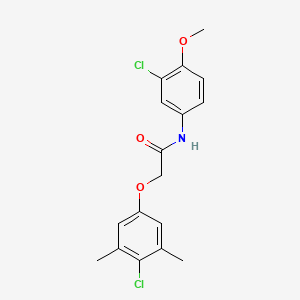
1-Cyclohexyl-5,6-diphenyl-2-sulfanylidene-1,3-diazinan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-5,6-diphenyl-2-sulfanylidene-1,3-diazinan-4-one is an organic compound that belongs to the class of diazinanes This compound features a cyclohexyl group, two phenyl groups, and a sulfanylidene group attached to a diazinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-5,6-diphenyl-2-sulfanylidene-1,3-diazinan-4-one typically involves the following steps:
Formation of the Diazinane Ring: This can be achieved through the condensation of appropriate amines with carbon disulfide and dialkyl maleates.
Introduction of Cyclohexyl and Phenyl Groups: The cyclohexyl and phenyl groups can be introduced through various substitution reactions, often involving organometallic reagents or halogenated precursors.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexyl-5,6-diphenyl-2-sulfanylidene-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The phenyl and cyclohexyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, organometallic compounds, and strong acids or bases are typically employed.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-5,6-diphenyl-2-sulfanylidene-1,3-diazinan-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-5,6-diphenyl-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclohexyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclohexyl-5,6-diphenyl-2-thioxo-1,3-diazinan-4-one
- 1-Cyclohexyl-5,6-diphenyl-2-oxo-1,3-diazinan-4-one
Comparison: 1-Cyclohexyl-5,6-diphenyl-2-sulfanylidene-1,3-diazinan-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its oxo and thioxo analogs. The sulfanylidene group can participate in specific interactions and reactions that are not possible with the oxo or thioxo groups, making this compound particularly valuable in certain applications.
Eigenschaften
IUPAC Name |
1-cyclohexyl-5,6-diphenyl-2-sulfanylidene-1,3-diazinan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c25-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24(22(26)23-21)18-14-8-3-9-15-18/h1-2,4-7,10-13,18-20H,3,8-9,14-15H2,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXAETVOBJKGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(C(C(=O)NC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5E)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B6056761.png)

![1-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B6056765.png)
![methyl 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056777.png)

![N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-CHLOROPHENYL)THIOUREA](/img/structure/B6056788.png)
![2-{[(2-Methylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B6056794.png)
![benzyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6056800.png)
![3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6056803.png)
![4-amino-2-[3-(2-methoxy-4-prop-2-enylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B6056813.png)
![(3-CHLOROPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE](/img/structure/B6056828.png)

![4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzamide](/img/structure/B6056841.png)
![11-[(3-Hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B6056849.png)
